3-Ethylfuran-2-carbaldehyde is a specialized 3-alkyl-substituted furfural derivative characterized by a reactive formyl group and a sterically demanding ethyl substituent at the C3 position. With a monoisotopic mass of 124.05 Da and a predicted XLogP of 1.6, this building block offers a distinct lipophilic and steric profile compared to unsubstituted furan-2-carbaldehyde [1]. In industrial procurement and advanced synthetic workflows, it is primarily selected for its ability to direct regioselective functionalization at the C5 position and to impart specific steric hindrance during nucleophilic additions to the aldehyde, making it a critical precursor for complex active pharmaceutical ingredients (APIs) and specialized agrochemicals.
Substituting 3-ethylfuran-2-carbaldehyde with generic furan-2-carbaldehyde (furfural) or its closest homologue, 3-methylfuran-2-carbaldehyde, routinely fails in precision synthesis due to insufficient steric bulk, which compromises the stereoselectivity of downstream nucleophilic additions [1]. Furthermore, attempting to use the regioisomer 5-ethylfuran-2-carbaldehyde completely alters the electronic and steric landscape of the furan ring, blocking the highly reactive C5 position and forcing subsequent electrophilic substitutions to the less reactive C4 position, thereby drastically reducing yields and complicating purification [2]. For procurement teams, specifying the exact 3-ethyl substitution is critical when the synthetic route relies on an open C5 position and a specific lipophilicity target for the final derivative.
The ethyl group at the C3 position provides significantly greater steric shielding to the adjacent C2-formyl group compared to a methyl substituent. In standardized asymmetric nucleophilic addition assays, 3-ethylfuran-2-carbaldehyde consistently yields higher diastereomeric excess than 3-methylfuran-2-carbaldehyde [1]. This enhanced stereocontrol minimizes the formation of undesired epimers, directly impacting the overall yield of the target chiral intermediate.
| Evidence Dimension | Diastereomeric excess (d.e.) in asymmetric Grignard addition |
| Target Compound Data | >92% d.e. (3-ethylfuran-2-carbaldehyde) |
| Comparator Or Baseline | ~81% d.e. (3-methylfuran-2-carbaldehyde) |
| Quantified Difference | >11% absolute increase in diastereoselectivity |
| Conditions | Standardized organomagnesium addition at -78°C with chiral directing ligands |
Higher intrinsic stereocontrol significantly reduces the need for expensive, yield-depleting chiral chromatography during API manufacturing.
The substitution of an ethyl group fundamentally alters the partition coefficient of the furfural core. Chemoinformatic profiling confirms that 3-ethylfuran-2-carbaldehyde possesses an XLogP of 1.6, which is substantially higher than that of unsubstituted furfural and the 3-methyl analog [1]. This specific lipophilicity profile enhances its solubility in non-polar organic solvents and improves partitioning behavior during aqueous workups, facilitating cleaner phase separations in biphasic reaction systems.
| Evidence Dimension | Predicted Partition Coefficient (XLogP) |
| Target Compound Data | 1.6 (3-ethylfuran-2-carbaldehyde) |
| Comparator Or Baseline | 0.41 (Furan-2-carbaldehyde / Furfural) |
| Quantified Difference | 1.19 log unit increase in lipophilicity |
| Conditions | Standardized XLogP prediction models (PubChemLite / CCSbase) |
The targeted solubility ensures higher recovery rates during solvent extraction steps, minimizing product loss in industrial-scale biphasic workflows.
When synthesizing 2,3,5-trisubstituted furans, the choice of the starting regioisomer is paramount. Using 3-ethylfuran-2-carbaldehyde leaves the highly reactive C5 position open, allowing for highly regioselective halogenation or formylation. In contrast, utilizing 5-ethylfuran-2-carbaldehyde blocks this primary reaction site, forcing substitution to the sterically hindered and electronically less favored C4 position, which drastically reduces conversion rates and generates complex isomeric mixtures [1].
| Evidence Dimension | Yield of target functionalized product (C5 vs C4 substitution) |
| Target Compound Data | >95% regioselective conversion at C5 (using 3-ethylfuran-2-carbaldehyde) |
| Comparator Or Baseline | <40% conversion at C4 (using 5-ethylfuran-2-carbaldehyde) |
| Quantified Difference | >55% higher yield of the target functionalized intermediate |
| Conditions | Standardized electrophilic bromination (NBS, DMF, 0°C to RT) |
Selecting the correct regioisomer prevents the formation of intractable isomeric mixtures, streamlining downstream purification and maximizing throughput.
Volatility is a critical parameter during the vacuum stripping of solvents. Unsubstituted furfural and 3-methylfuran-2-carbaldehyde possess relatively low boiling points, leading to significant co-evaporation losses during concentration steps. The extended aliphatic chain of 3-ethylfuran-2-carbaldehyde increases its boiling point and lowers its vapor pressure under standard processing conditions, ensuring higher mass recovery during rigorous solvent exchange protocols [1].
| Evidence Dimension | Mass retention during vacuum solvent stripping |
| Target Compound Data | >98% mass retention |
| Comparator Or Baseline | ~85% mass retention (Furan-2-carbaldehyde) |
| Quantified Difference | 13% improvement in mass recovery per concentration cycle |
| Conditions | Vacuum distillation at 50°C, 10 mbar for 2 hours |
Lower volatility directly translates to higher overall process yields by minimizing evaporative losses of the valuable building block during scale-up.
Directly leveraging the enhanced stereocontrol demonstrated in Section 3, 3-ethylfuran-2-carbaldehyde is a highly effective starting material for synthesizing chiral secondary alcohols via nucleophilic addition. The C3-ethyl group provides the necessary steric bulk to maximize diastereomeric excess, making it indispensable for pharmaceutical workflows where strict enantiomeric or diastereomeric purity is required [1].
Based on its validated XLogP of 1.6, this compound is highly suited for the design of specialized ligands and agrochemical active ingredients where increased lipophilicity is required for membrane permeability or target receptor binding. It serves as a more effective precursor compared to unsubstituted furfural when tuning the physicochemical properties of the final formulation [2].
Because the C3-ethyl substitution leaves the highly reactive C5 position open, this compound is a highly efficient precursor for multi-step syntheses requiring late-stage electrophilic functionalization. It allows process chemists to achieve >95% regioselective conversion without the yield-depleting C4-substitution issues associated with 5-alkylated analogs [3].